Product packaging for 4-Hydroxy-2-nitrobenzaldehyde(Cat. No.:CAS No. 90151-04-5)

4-Hydroxy-2-nitrobenzaldehyde

Cat. No.: B1583022
CAS No.: 90151-04-5
M. Wt: 167.12 g/mol
InChI Key: PTVFUHTYJLKEDZ-UHFFFAOYSA-N
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Description

Contextualization within Nitro-hydroxyaromatic Compounds Research

4-Hydroxy-2-nitrobenzaldehyde is a member of the broader class of nitro-hydroxyaromatic compounds. Research into these compounds is significant because the presence of both hydroxyl and nitro functional groups on an aromatic ring creates unique electronic effects and reactivity patterns. evitachem.com Hydroxyaromatic compounds are known for their wide range of applications, and the addition of a nitro group can further enhance certain properties. researchgate.net

The nitro group is strongly electron-withdrawing, which can influence the reactivity of the other functional groups on the ring, namely the aldehyde and the hydroxyl group. ontosight.aiwiserpub.com For instance, the electrophilic nature of the aldehyde's carbonyl carbon is enhanced, making it more susceptible to nucleophilic attack. evitachem.com The acidity of the phenolic hydroxyl group is also affected by the electronic properties of the other substituents. The interplay between these groups makes nitro-hydroxyaromatic compounds like this compound versatile platforms for studying reaction mechanisms and for use as intermediates in complex syntheses. evitachem.com

Significance in Modern Organic Synthesis and Medicinal Chemistry

The distinct structural features of this compound make it a valuable building block in both organic synthesis and medicinal chemistry. evitachem.com

In organic synthesis , it serves as a key intermediate for creating more complex molecules. evitachem.comsolubilityofthings.com Its functional groups allow it to participate in a wide array of chemical reactions. evitachem.com

Condensation Reactions : The aldehyde group can react with amines or other nucleophiles to form Schiff bases (imines), which are themselves important intermediates in many synthetic pathways. evitachem.com

Reduction Reactions : The nitro group can be chemically reduced to form an amino group (e.g., yielding 4-hydroxy-2-aminobenzaldehyde). evitachem.com This transformation dramatically alters the compound's electronic properties and reactivity, opening up new synthetic possibilities for creating diverse molecular architectures. evitachem.comwiserpub.com

Reactivity of the Aldehyde : As an aldehyde, it can undergo numerous other transformations common to this functional group, including the Wittig reaction, Knoevenagel condensation, and various aldol (B89426) reactions, providing access to a wide range of chemical structures. ambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO4 B1583022 4-Hydroxy-2-nitrobenzaldehyde CAS No. 90151-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVFUHTYJLKEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342950
Record name 4-Hydroxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90151-04-5
Record name 4-Hydroxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Hydroxy-2-nitrobenzaldehyde

The preparation of this compound can be approached through various synthetic strategies, each with its own set of advantages and challenges. Key methods include the direct nitration of 4-hydroxybenzaldehyde (B117250), the reduction of dinitro precursors, and condensation reactions.

Nitration of Hydroxybenzaldehyde with Acidic Mixtures

A primary and direct method for the synthesis of this compound is the electrophilic nitration of 4-hydroxybenzaldehyde. This reaction typically involves the use of a nitrating agent, most commonly a mixture of nitric acid and a strong acid catalyst such as sulfuric acid. The function of the strong acid is to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. semanticscholar.orgmasterorganicchemistry.com

The reaction proceeds by the attack of the electron-rich aromatic ring of 4-hydroxybenzaldehyde on the nitronium ion. The regioselectivity of this substitution is directed by the existing substituents on the benzene (B151609) ring: the hydroxyl group (-OH) is an activating, ortho-, para- directing group, while the aldehyde group (-CHO) is a deactivating, meta- directing group. Due to the powerful activating and directing effect of the hydroxyl group, the incoming nitro group is predominantly directed to the positions ortho to it. Since the para position is already occupied by the aldehyde group, the nitration occurs at the ortho position (C2 or C6).

A specific procedure for the regioselective nitration of 4-hydroxybenzaldehyde to its 3-nitro isomer has been reported using 70% nitric acid in the presence of ammonium (B1175870) molybdate as a catalyst in dichloromethane or dichloroethane, affording the product in good yield. semanticscholar.org While this procedure yields the 3-nitro isomer, modifications in catalysts and reaction conditions are explored to favor the formation of the 2-nitro isomer. The nitration of unsubstituted benzaldehyde (B42025) often leads to a mixture of ortho, meta, and para products, and the presence of the hydroxyl group significantly influences the outcome in the case of 4-hydroxybenzaldehyde. researchgate.netpsu.educhemicalforums.com

Table 1: Comparison of Nitration Conditions for Benzaldehyde Derivatives
SubstrateNitrating AgentCatalyst/SolventMajor Product(s)
BenzaldehydeHNO₃/H₂SO₄-Mainly 3-nitrobenzaldehyde (B41214)
4-Hydroxybenzaldehyde70% HNO₃Ammonium molybdate / DCM or DCE4-Hydroxy-3-nitrobenzaldehyde semanticscholar.org
3-(Benzyloxy)-4-methoxybenzaldehydeConc. HNO₃-5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde chemicalforums.com

Reduction of Nitro Compounds to Hydroxy Derivatives

An alternative synthetic approach involves the selective modification of a dinitro-substituted precursor. For instance, 2,4-dinitrobenzaldehyde can serve as a starting material. This strategy hinges on the selective reduction of one nitro group to an amino group, followed by the conversion of the amino group into a hydroxyl group.

The selective reduction of one nitro group in the presence of another can be challenging but is achievable using specific reducing agents and controlled reaction conditions. A reported method for the reduction of 2,4-dinitrobenzaldehyde to 2,4-diaminobenzaldehyde utilizes iron powder in the presence of acetic acid. researchgate.net A similar selective reduction of one nitro group could theoretically be achieved.

Following the selective reduction to yield 4-amino-2-nitrobenzaldehyde, the amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This involves treating the aminonitrobenzaldehyde with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt, which is then heated in an aqueous solution to yield the desired this compound. Another related method involves the synchronous oxidation and reduction of p-nitrotoluene using sodium polysulfide to produce 4-hydroxybenzaldehyde, which could then be nitrated. chemicalbook.com

Condensation Reactions involving Aldehydes and Nitro Compounds

Condensation reactions provide another avenue for the synthesis of the carbon skeleton of this compound. The Claisen-Schmidt condensation, for example, involves the reaction of an aldehyde with a ketone in the presence of a base to form a chalcone (B49325). jocpr.com While not a direct synthesis of the target molecule, this illustrates the principle of C-C bond formation involving an aldehyde.

More relevant to the synthesis of nitro-substituted aromatics is the condensation of an aldehyde with a nitroalkane, often referred to as a Henry reaction. For instance, p-hydroxybenzaldehyde can undergo a condensation reaction with nitromethane. google.com To construct the this compound framework via a condensation approach, a retrosynthetic analysis would suggest a reaction between a suitably protected 4-hydroxy-2-nitroacetophenone and a one-carbon synthon, or a reaction involving a nitro-substituted precursor that can be converted to the aldehyde. For example, the aldol (B89426) condensation of 4-nitrobenzaldehyde (B150856) with acetone has been studied, demonstrating the reactivity of nitrobenzaldehydes in such reactions. researchgate.net

Investigation of Reaction Mechanisms

The synthetic routes to this compound are governed by well-established reaction mechanisms, primarily electrophilic aromatic substitution for the nitration pathway and nucleophilic addition as a key step in condensation reactions.

Electrophilic Aromatic Substitution Mechanisms

The nitration of 4-hydroxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through several key steps:

Generation of the Electrophile: In a mixture of nitric acid and sulfuric acid, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Attack of the Aromatic Ring: The π-electron system of the 4-hydroxybenzaldehyde ring acts as a nucleophile and attacks the nitronium ion. This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base in the reaction mixture, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the ring. The hydroxyl group is a strong activating group that directs electrophilic attack to the ortho and para positions through resonance stabilization of the arenium ion intermediate. Conversely, the aldehyde group is a deactivating group that directs incoming electrophiles to the meta position. In the case of 4-hydroxybenzaldehyde, the powerful activating effect of the hydroxyl group dominates, leading to substitution at the position ortho to it (the 2-position), as the para position is blocked.

Nucleophilic Addition Mechanisms

Nucleophilic addition is a fundamental reaction of aldehydes and ketones and plays a crucial role in some of the synthetic strategies for this compound, particularly in condensation reactions. masterorganicchemistry.comncert.nic.inlibretexts.org The general mechanism of nucleophilic addition to an aldehyde involves the following steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. The carbonyl group is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This attack leads to the formation of a tetrahedral alkoxide intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. ncert.nic.inlibretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent or an acid present in the reaction mixture to yield an alcohol.

In the context of a Henry reaction (a type of condensation reaction), the nucleophile is a carbanion generated by the deprotonation of a nitroalkane (e.g., nitromethane) by a base. This carbanion then adds to the carbonyl group of an aldehyde. Subsequent dehydration of the resulting nitro-alcohol can lead to the formation of a nitroalkene. The reactivity of the aldehyde towards nucleophilic addition is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. doubtnut.com

Condensation Reaction Mechanisms

Condensation reactions of this compound primarily involve the aldehyde functional group, which readily reacts with primary amines and their derivatives to form new carbon-nitrogen double bonds.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This reaction is typically catalyzed by an acid or a base. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The formation of Schiff bases from substituted benzaldehydes is a well-established reaction. For instance, novel Schiff bases have been synthesized from 4-nitrobenzaldehyde by reacting it with 5-chloro-2-aminobenzoic acid in hot absolute ethanol with a few drops of glacial acetic acid. ijmcmed.orgnih.gov Similarly, Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde have been synthesized by reacting it with various haloanilines. researchgate.net The reaction of 2,4-dihydroxy benzaldehyde with appropriate amines in absolute ethanol at reflux also yields Schiff bases. conicet.gov.ar

The general mechanism for the acid-catalyzed formation of a Schiff base from this compound is as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the aldehyde group, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the amine: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen atom of the amine to the oxygen atom of the former carbonyl group, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).

Elimination of water: A lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a double bond between the carbon and nitrogen atoms.

Deprotonation: The resulting iminium ion is deprotonated by a base (such as water or the amine reactant) to yield the final Schiff base product.

The presence of the electron-withdrawing nitro group at the ortho position can influence the reactivity of the aldehyde group, potentially making it more susceptible to nucleophilic attack.

Table 1: Examples of Schiff Base Formation with Related Benzaldehydes

Benzaldehyde DerivativeAmine ReactantReaction ConditionsProductReference
4-Nitrobenzaldehyde5-Chloro-2-aminobenzoic acidHot absolute ethanol, glacial acetic acid5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid ijmcmed.orgnih.gov
4-Hydroxy-3-methoxy-5-nitrobenzaldehydeHaloanilinesNot specified4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol researchgate.net
2,4-Dihydroxy benzaldehydeVarious primary aminesAbsolute ethanol, refluxSubstituted imines conicet.gov.ar
2-Nitrobenzaldehyde (B1664092)Various amino acidsNot specified2-Nitrobenzaldehyde amino acid Schiff bases niscpr.res.in
Hydrazone Formation

Hydrazones are formed through the condensation reaction of this compound with hydrazine (B178648) or its derivatives. This reaction is analogous to Schiff base formation and is often carried out in an acidic medium.

The synthesis of hydrazones from substituted benzaldehydes is a common practice in organic chemistry. For example, a series of hydrazones were synthesized from 4-hydroxy-3-nitrobenzaldehyde by reacting it with N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide in the presence of acetic acid under microwave irradiation. vjs.ac.vn Another study reports the synthesis of new hydrazones through the condensation of 3,4-dimethoxy-2-nitrobenzaldehyde with aryl hydrazine hydrochlorides. researchgate.net

The general mechanism for hydrazone formation involves the following steps:

Nucleophilic addition: The terminal nitrogen atom of the hydrazine derivative, being a strong nucleophile, attacks the carbonyl carbon of this compound.

Formation of a tetrahedral intermediate: This attack leads to the formation of a zwitterionic tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, resulting in a neutral carbinolamine-like intermediate.

Elimination of water: The intermediate dehydrates, typically under acidic conditions, to form the hydrazone. The acid protonates the hydroxyl group, which then leaves as a water molecule.

Formation of the C=N bond: The lone pair of electrons on the adjacent nitrogen atom forms a double bond with the carbon, and a proton is lost from this nitrogen to give the final hydrazone product.

Table 2: Synthesis of Hydrazones from Related Nitrobenzaldehydes

Benzaldehyde DerivativeHydrazine DerivativeReaction ConditionsProduct TypeReference
4-Hydroxy-3-nitrobenzaldehydeN-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamideAcetic acid, microwave irradiationBenzo[d]thiazole-containing hydrazones vjs.ac.vn
3,4-Dimethoxy-2-nitrobenzaldehydeAryl hydrazine hydrochloridesNot specifiedAryl hydrazones researchgate.net

Reduction Reaction Pathways

The reduction of this compound can proceed via different pathways, depending on the reducing agent and reaction conditions. The two primary functional groups susceptible to reduction are the nitro group and the aldehyde group.

Selective reduction of the nitro group to an amine can be achieved using various reagents. A common method for the reduction of aromatic nitro groups is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas. Other reagents that can be used for this transformation include tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid. A relevant example is the proposed synthesis of 6-hydroxy-2-nitrobenzaldehyde, which involves the reduction of a nitro group to an amine. sciencemadness.org

The aldehyde group can be reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The reduction of 4-hydroxybenzaldehyde to the corresponding alcohol is a known transformation. researchgate.net

Simultaneous reduction of both the nitro and aldehyde groups can occur with stronger reducing agents or under more forcing conditions. For instance, catalytic hydrogenation under high pressure and temperature could potentially reduce both functional groups.

Reductive amination is another possible pathway, where the aldehyde first reacts with an amine to form a Schiff base, which is then reduced in situ to a secondary amine. An example of this is the synthesis of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds, where the Schiff base is treated with sodium borohydride. niscpr.res.in

Oxidation Reactions

The oxidation of this compound can target either the aldehyde group or the aromatic ring, with the outcome depending on the oxidant and reaction conditions.

The aldehyde group is readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). The oxidation of 4-hydroxybenzaldehyde to 4-hydroxybenzoic acid has been studied using potassium permanganate in acidic media. sphinxsai.com

Oxidation of the aromatic ring is also possible, especially under harsh conditions. However, the presence of the electron-withdrawing nitro and aldehyde groups makes the ring less susceptible to oxidative degradation compared to electron-rich phenols. The oxidation of p-cresol derivatives to 4-hydroxybenzaldehyde derivatives often involves catalysts to control the selectivity. googleapis.comepo.org

Catalysis and Reaction Optimization in this compound Synthesis

The synthesis of this compound itself is a multi-step process that requires careful control of regioselectivity. The placement of the nitro group ortho to the aldehyde and meta to the hydroxyl group presents a synthetic challenge.

Catalyst Systems in Synthesis

While a direct, one-pot synthesis of this compound is not commonly reported, its synthesis would likely involve a series of reactions where catalysts play a crucial role. A plausible synthetic route could start from a substituted toluene or phenol, followed by formylation, nitration, and functional group interconversions.

One potential synthetic strategy for a related isomer, 6-hydroxy-2-nitrobenzaldehyde, involves starting with p-toluenesulfonic acid to block the 4-position, followed by dinitration at the 2 and 6 positions. sciencemadness.org Subsequent selective reduction of one nitro group, diazotization to form a phenol, and oxidation of the methyl group to an aldehyde would yield the final product. sciencemadness.org This highlights the use of directing groups and selective reagents.

In the synthesis of 2-nitrobenzaldehyde, a key intermediate, heterogeneous acid catalysts can be used for the formation and hydrolysis of acetals, which serve as protecting groups for the aldehyde functionality during nitration. psu.eduresearchgate.net The nitration of benzaldehyde itself is a classic method for producing nitrobenzaldehydes, and the ratio of isomers can be influenced by the nitrating agent and reaction conditions. psu.edu

For the introduction of the aldehyde group, formylation reactions of phenols are often employed. The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols.

The oxidation of a methyl group to an aldehyde in the presence of other functional groups often requires selective catalysts. For the synthesis of 4-hydroxybenzaldehyde derivatives from p-cresol derivatives, cobalt-based catalysts in the presence of a base have been used for the selective oxidation of the methyl group with oxygen. googleapis.comepo.org

Table 3: Potential Catalyst Systems in the Synthesis of Substituted Nitrobenzaldehydes

Reaction TypeCatalyst/ReagentPurposeReference
Acetal Formation/HydrolysisHeterogeneous acid catalystProtection/deprotection of aldehyde group psu.eduresearchgate.net
NitrationNitrating agent (e.g., HNO3/H2SO4)Introduction of nitro group psu.edu
Oxidation of Methyl GroupCobalt compound/base/O2Conversion of methyl to aldehyde group googleapis.comepo.org
Reduction of Nitro GroupPd/C, H2; SnCl2/HCl; Fe/CH3COOHConversion of nitro to amino group sciencemadness.org

Influence of Reaction Conditions (e.g., Solvent, Temperature, Reaction Time)

The synthesis of this compound involves the introduction of a nitro group onto the 4-hydroxybenzaldehyde backbone, a process that is highly sensitive to reaction conditions. The yield and regioselectivity of the nitration are dictated by parameters such as solvent, temperature, and reaction time. The directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups are key considerations. The hydroxyl group is a strongly activating ortho-, para- director, while the aldehyde group is a deactivating meta- director. Since the para- position to the hydroxyl group is occupied by the aldehyde, the hydroxyl group directs nitration to the C2 and C6 positions. The aldehyde group directs to the C3 and C5 positions. Therefore, precise control of reaction conditions is essential to favor the formation of the desired 2-nitro isomer over other potential products like 4-hydroxy-3-nitrobenzaldehyde.

Research on the regioselective nitration of analogous aromatic compounds demonstrates the critical role of the reaction medium. For instance, studies on the nitration of 4-hydroxybenzaldehyde have shown that under certain conditions using nitric acid, the reaction can yield 4-hydroxy-3-nitrobenzaldehyde semanticscholar.orgscirp.org. This highlights the challenge in directing the nitro group to the C2 position. The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction pathway. In the synthesis of related hydroxybenzaldehydes via oxidation, alcoholic solvents like methanol have been used effectively google.com.

Temperature is another critical factor. Nitration reactions are typically exothermic, and controlling the temperature is crucial to prevent over-nitration and the formation of byproducts researchgate.net. In the synthesis of p-hydroxybenzaldehyde from p-cresol, reactions are often conducted at specific temperatures, for example, 60-65°C, to maximize selectivity google.com. For nitration, temperatures are often kept low to control the reaction rate and improve selectivity. Similarly, the reaction time must be optimized; insufficient time leads to low conversion, while excessive time can promote the formation of undesirable side products. For example, the oxidation of p-cresol to 4-hydroxybenzaldehyde showed reaction times ranging from 5 to 10 hours depending on other parameters google.com.

Table 1: Influence of Reaction Conditions on the Synthesis of an Analogous Compound (4-Hydroxybenzaldehyde)

Parameter Condition Observation Source
Temperature 65°C 82% conversion of p-cresol, 72% selectivity for 4-hydroxybenzaldehyde google.com
Reaction Time 5 hours Optimized for high selectivity at 65°C google.com
Solvent Methanol Effective medium for the cobalt-catalyzed oxidation of p-cresol google.com

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. This approach utilizes microwave energy to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction time, increased product yields, and enhanced reaction selectivity. For the synthesis of substituted benzaldehydes and their derivatives, microwave irradiation has proven to be a highly effective and eco-friendly alternative niscpr.res.in.

The application of microwave technology can be particularly beneficial for reactions like nitration or condensations involving nitrobenzaldehydes. Conventional methods for these reactions can be slow and may require harsh conditions. In contrast, microwave-assisted protocols can often be completed in minutes rather than hours and may proceed under solvent-free conditions, which aligns with the principles of green chemistry niscpr.res.in. For example, the synthesis of various heterocyclic compounds from substituted benzaldehydes has been achieved with excellent yields (92-97%) in just a few minutes under microwave irradiation, a significant improvement over conventional methods that provided lower yields (62-65%) over longer periods nih.gov.

In a specific instance of a condensation reaction involving 4-nitrobenzaldehyde to form a dihydropyrimidinone product, the reaction was completed in 30 minutes at 120°C in a microwave reactor mdpi.com. This demonstrates the potential of microwave heating to efficiently drive reactions involving nitro-substituted aromatic aldehydes. While a specific microwave-assisted protocol for this compound is not extensively detailed, the successful application of this technology to a wide range of related compounds suggests its high potential for this synthesis.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

Reaction Type Conventional Method (Time / Yield) Microwave-Assisted Method (Time / Yield) Source
Schiff Base / Imidazole Synthesis N/A 8-16 minutes niscpr.res.in
Quinoline Derivative Synthesis Longer reaction times / 62-65% Yield Shorter reaction times / 92-97% Yield nih.gov

Stereoselectivity and Isomer Separation in Synthesis

The synthesis of this compound is inherently linked to the challenge of isomer separation. The nitration of 4-hydroxybenzaldehyde can produce a mixture of isomers, primarily this compound and 4-hydroxy-3-nitrobenzaldehyde, due to the competing directing effects of the hydroxyl and aldehyde groups. The separation of these isomers is a significant challenge because they often possess very similar physicochemical properties, such as close boiling points and melting points, making conventional methods like distillation difficult and energy-intensive kaust.edu.sa. The separation of nitrobenzaldehyde isomers, in general, is a well-documented problem in industrial chemistry researchgate.net.

Several advanced techniques have been developed to address the separation of closely related isomers. One common industrial strategy involves converting the isomers into derivatives, such as acetals, which may have more favorable separation characteristics. For instance, nitrobenzaldehyde isomers can be converted to their corresponding 1,3-dioxolane derivatives, which can then be more readily separated by fractional distillation or stereoselective crystallization before being hydrolyzed back to the pure aldehyde isomer researchgate.net.

Adsorptive separation is another powerful technique. This method utilizes solid adsorbents, such as zeolites or metal-organic frameworks (MOFs), that can selectively bind one isomer over others based on subtle differences in size, shape, or polarity. This approach has been successfully applied to separate C8 aromatic isomers like xylenes, which present similar challenges to nitrobenzaldehydes nih.gov. For example, the Co2(dobdc) MOF has demonstrated the ability to distinguish between all four C8 isomers (o-xylene, m-xylene, p-xylene, and ethylbenzene) based on the extent of interaction between the guest molecule and the cobalt centers in the framework nih.gov. Such tailored adsorbents could potentially be developed for the specific separation of hydroxynitrobenzaldehyde isomers. Other methods like fractional crystallization and supercritical fluid extraction have also been explored for isomer separation kaust.edu.sagoogle.com.

Table 3: Overview of Isomer Separation Techniques

Technique Principle Application Example Advantages Source
Fractional Distillation Separation based on small differences in boiling points. Separation of o-xylene from other C8 isomers (difficult). Standard industrial process. nih.gov
Derivative Formation (e.g., Acetals) Chemical conversion to compounds with more distinct properties, followed by separation and reconversion. Separation of 2-nitrobenzaldehyde from its meta isomer via 1,3-dioxolane derivatives. Improves volatility and safety for distillation. researchgate.net
Fractional Crystallization Separation based on differences in solubility and melting point at various temperatures. Used for p-xylene production. Can yield high purity products. kaust.edu.sa
Adsorptive Separation (e.g., MOFs) Selective adsorption of one isomer onto a porous solid material. Separation of xylene isomers using Co2(dobdc) MOF. High selectivity; can operate at lower energy. nih.gov

Reactivity Studies and Derivative Chemistry

Functional Group Transformations of 4-Hydroxy-2-nitrobenzaldehyde

The strategic location of the aldehyde, hydroxyl, and nitro groups on the benzene (B151609) ring influences their individual reactivity and enables selective modifications.

Aldehyde Group Reactivity

The aldehyde group (-CHO) in this compound is a primary site for nucleophilic addition and condensation reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitro group, which increases the electrophilicity of the carbonyl carbon. This heightened reactivity makes the aldehyde group susceptible to attack by various nucleophiles.

Common transformations involving the aldehyde group include:

Condensation Reactions: The aldehyde readily reacts with primary amines to form Schiff bases and with hydrazines to yield hydrazones. These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. ijmcmed.orgnih.gov

Oxidation: The aldehyde group can be oxidized to a carboxylic acid group (-COOH), yielding 4-hydroxy-2-nitrobenzoic acid. sinocurechem.com

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol (-CH₂OH), forming 4-hydroxy-2-nitrobenzyl alcohol. sinocurechem.com

The electron-withdrawing effect of the nitro group generally enhances the reactivity of the aldehyde group toward nucleophiles compared to unsubstituted or electron-donating group-substituted benzaldehydes. brainly.comlearncbse.in

Hydroxyl Group Reactivity

The phenolic hydroxyl group (-OH) imparts acidic properties to the molecule and is involved in reactions typical of phenols. Its reactivity can be modulated by the electronic effects of the other substituents.

Key reactions involving the hydroxyl group include:

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other alkylating agents in the presence of a base. For instance, methylation of the hydroxyl group would yield 4-methoxy-2-nitrobenzaldehyde. sinocurechem.com

Esterification: Reaction with acyl chlorides or anhydrides leads to the formation of esters. sinocurechem.com

Hydrogen Bonding: The hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding can occur with the adjacent nitro group, influencing the molecule's conformation and physical properties. nih.gov

Nitro Group Reactivity

The nitro group (-NO₂) is a strong electron-withdrawing group and its presence significantly influences the reactivity of the entire molecule. The primary transformation of the nitro group is its reduction to an amino group (-NH₂).

The reduction of the nitro group can be achieved using various reducing agents, with the choice of reagent often determining the selectivity of the reaction, especially in the presence of the reducible aldehyde group. Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a common method for nitro group reduction.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for reducing nitro groups. researchgate.netnih.gov

Selective Reduction: In some cases, it is desirable to selectively reduce the nitro group without affecting the aldehyde. This can be achieved using specific reagents and reaction conditions, such as sodium borohydride (B1222165) in the presence of a catalyst or through photocatalytic methods. rsc.orgmdpi.com The reduction of the aldehyde group is generally easier than the nitro group. rsc.org

The resulting 2-amino-4-hydroxybenzaldehyde (B13019145) is a valuable intermediate for the synthesis of various heterocyclic compounds, including quinolines. nih.gov

Development of Novel Derivatives

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of derivatives, most notably Schiff bases and hydrazones.

Synthesis of Schiff Bases from this compound

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group, -HC=N-). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. ijmcmed.orgnih.govnih.gov The reaction of this compound with various primary amines yields a diverse library of Schiff base derivatives. mdpi.com

The general synthesis involves refluxing an equimolar mixture of this compound and a primary amine in a suitable solvent, such as ethanol. A catalytic amount of acid is sometimes added to facilitate the reaction. nih.govmdpi.com

Table 1: Examples of Schiff Bases Derived from Substituted Benzaldehydes

AldehydeAmineResulting Schiff Base TypeReference
4-nitro benzaldehyde (B42025)5-chloro-2 amino benzoic acid5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid nih.gov
o, m, p-NO₂ substituted benzaldehydes(1R,2R)-(-)-1,2-diaminocyclohexaneChiral nitrobenzaldehyde/Schiff base ligands mdpi.com
Salicylaldehyde (B1680747) derivativesAmino acid methyl estersBiologically active Schiff bases nih.gov
2,4-dihydroxybenzaldehyde (B120756)2,4-dinitro phenyl hydrazine (B178648)Hsp90 inhibitor Schiff bases conicet.gov.ar

This table is for illustrative purposes and shows the versatility of benzaldehyde derivatives in Schiff base synthesis.

The resulting Schiff bases are often colored crystalline solids and are characterized by various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy. nih.govresearchgate.net The formation of the azomethine group is confirmed by the appearance of a characteristic absorption band in the IR spectrum. nih.govnih.gov

Synthesis of Hydrazones from this compound

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are formed by the reaction of an aldehyde or ketone with hydrazine or its derivatives. wikipedia.org The reaction of this compound with various hydrazides results in the formation of hydrazone derivatives. mdpi.comnih.gov

The synthesis of hydrazones typically involves the condensation of an aldehyde with a hydrazide in a suitable solvent, often with catalytic acid. mdpi.comnih.govorganic-chemistry.org A general procedure involves refluxing a mixture of the aldehyde and the carboxylic acid hydrazide in methanol. mdpi.com

Table 2: Examples of Hydrazone Synthesis from Aldehydes

AldehydeHydrazide/HydrazineResulting Hydrazone TypeReference
Benzaldehyde4-hydroxybenzohydrazide4-Hydroxy-N'-[(E)-benzylidene]benzohydrazide mdpi.com
4-nitrobenzaldehyde (B150856)Hydrazine4-Nitrobenzaldehyde hydrazone nih.gov
2,3- or 2,4-dihydroxybenzaldehydeIsonicotinic or nicotinic acid hydrazidesDihydroxybenzaldehyde hydrazones nih.gov
3,4-dimethoxy-2-nitrobenzaldehydeAryl hydrazine hydrochloridesDimethoxy-nitrobenzaldehyde hydrazones researchgate.net

This table provides examples of hydrazone synthesis to illustrate the general reaction, not all starting materials are this compound.

The synthesized hydrazones are characterized by their physical and spectral properties. The formation of the C=N bond of the hydrazone is a key feature observed in their IR spectra. researchgate.net

Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are important precursors in the synthesis of flavonoids and other heterocyclic compounds. rjpbcs.com The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). ijarsct.co.in

The synthesis of chalcone derivatives using substituted nitrobenzaldehydes is a well-established process. mdpi.com In a typical reaction, this compound would be condensed with a substituted acetophenone in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent, such as ethanol. ijarsct.co.in For instance, the synthesis of 4'-hydroxy-4-nitro chalcone has been achieved by reacting 4-nitrobenzaldehyde with 4-hydroxyacetophenone, demonstrating the viability of this reaction with hydroxyl and nitro-substituted precursors. researchgate.net The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and environmentally friendly solvent has also been reported for chalcone synthesis. rjpbcs.com

The reaction proceeds via an aldol (B89426) condensation mechanism, where the base abstracts a proton from the α-carbon of the acetophenone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone. The yields of these reactions are often significant, and the products can be purified by recrystallization. rjpbcs.comresearchgate.net The structure of the resulting chalcones is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. rjpbcs.com

Table 1: Representative Claisen-Schmidt Condensation for Chalcone Synthesis
Reactant AReactant BCatalyst/SolventKey Reaction TypeProduct Class
This compoundSubstituted AcetophenoneNaOH or KOH / EthanolAldol CondensationSubstituted Chalcone
4-nitrobenzaldehyde4-hydroxyacetophenoneKOH / Grinding (Solvent-free)Aldol Condensation4'-hydroxy-4-nitro chalcone
4-hydroxy acetophenone3-nitro benzaldehydeKOH / PEG-400Aldol Condensation1-(4-dihydroxyphenyl)-3-(3-nitro phenyl) prop-2-en-1-one

Synthesis of Dihydropyridine (B1217469) Derivatives

1,4-Dihydropyridines (1,4-DHPs) are a significant class of heterocyclic compounds. thepharmajournal.com The classical method for their synthesis is the Hantzsch dihydropyridine synthesis, a one-pot, multi-component reaction typically involving an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source (like ammonium (B1175870) acetate). nih.govjsynthchem.com

In this synthesis, this compound serves as the aldehyde component. The reaction is believed to proceed through the initial formation of an α,β-unsaturated carbonyl compound via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. Separately, an enamine is formed from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine (B1200194) ring. rsc.org

Various catalysts and reaction conditions have been developed to improve the efficiency and environmental friendliness of the Hantzsch synthesis. nih.govorganic-chemistry.org These include the use of catalysts like superparamagnetic manganese ferrite (B1171679) nanoparticles and carrying out the reaction under solvent-free conditions or in aqueous micelles. nih.gov The resulting 1,4-DHP derivatives incorporating the 4-hydroxy-2-nitrophenyl substituent at the 4-position are valuable scaffolds in medicinal chemistry. thepharmajournal.comjsynthchem.com

Table 2: Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives
Aldehyde Componentβ-KetoesterAmmonia SourceReaction TypeProduct
This compoundEthyl acetoacetate (B1235776) (2 equiv.)Ammonium acetateMulti-component condensation4-(4-hydroxy-2-nitrophenyl)-1,4-dihydropyridine derivative
Aromatic aldehydestert-butyl-β-ketoesterAmmonium carbonateMulti-component condensationSymmetrical 1,4-DHP derivatives

Metal Complexation and Coordination Chemistry

The structure of this compound, featuring oxygen and nitrogen donor atoms, makes it an excellent precursor for ligands in coordination chemistry. The compound itself, or more commonly, its Schiff base derivatives, can form stable complexes with a variety of transition metal ions. sbmu.ac.irresearchgate.net

Schiff bases are typically synthesized by the condensation of the aldehyde group of this compound with a primary amine. The resulting imine (-C=N-) nitrogen, along with the phenolic oxygen, can act as chelation sites for metal ions. The nitro group can also participate in coordination, although this is less common.

Studies on related compounds, such as those derived from 2,4-dihydroxybenzaldehyde or 2-hydroxy-5-nitrobenzaldehyde, provide insight into the expected coordination behavior. sbmu.ac.irresearchgate.net For example, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been shown to form square-planar complexes with Cu(II) and Ni(II) and tetrahedral complexes with Zn(II). sbmu.ac.ir In these complexes, the ligand typically acts as a bidentate or tridentate ligand, coordinating through the azomethine nitrogen and the phenolic oxygen atoms. sbmu.ac.irresearchgate.net The formation of the metal-ligand bond is confirmed by spectroscopic techniques, particularly infrared (IR) spectroscopy, where shifts in the C=N and phenolic C-O stretching frequencies are observed upon complexation, along with the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. sbmu.ac.ir

Exploration of Structure-Reactivity Relationships

The reactivity of this compound in the synthesis of derivatives like chalcones is heavily influenced by the electronic properties of its substituents. The aldehyde group (-CHO) is inherently electron-withdrawing and deactivating towards electrophilic aromatic substitution, but it is the primary site of nucleophilic attack in condensation reactions.

The nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance. Its presence at the ortho position significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can lead to faster reaction times and higher yields in reactions like the Claisen-Schmidt condensation compared to unsubstituted or electron-donating group-substituted benzaldehydes.

Biological Activity and Mechanistic Investigations

Antioxidant Properties and Oxidative Stress Modulation

Phenolic compounds, including various hydroxybenzaldehydes, are recognized for their antioxidant capabilities, which are largely attributed to their ability to scavenge free radicals and modulate oxidative stress. The presence of a hydroxyl group on the benzene (B151609) ring is a key structural feature that confers this antioxidant activity. Studies on related hydroxybenzyl alcohols have demonstrated their capacity to prevent lipid peroxidation and protein oxidation. For instance, 2-hydroxybenzyl alcohol has been shown to be a potent scavenger of ABTS radicals. The isomers of hydroxybenzyl alcohol, including the structural motif present in 4-Hydroxy-2-nitrobenzaldehyde, can effectively scavenge hydroxyl radicals, initially forming OH-adducts that then decay to phenoxyl radicals. doi.org These phenoxyl radicals can be neutralized by antioxidants like ascorbate, thus preventing further cellular damage. doi.org

The antioxidant potential of phenolic compounds is also linked to their ability to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes. For example, p-hydroxybenzaldehyde has been shown to combat oxidative stress through the Nrf2/HO-1/NQO-1 pathway. nih.gov While direct studies on this compound's effect on the Nrf2 pathway are not extensively documented, its structural similarity to other bioactive phenolic aldehydes suggests it may possess similar modulatory effects on cellular redox signaling pathways. The interplay between the hydroxyl and nitro groups on the aromatic ring can influence the compound's reactivity and potential for hydrogen bonding, which are important factors in its antioxidant activity.

Anticancer Activity and Apoptosis Induction

Preliminary research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. smolecule.com Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells, and its induction is a key mechanism for many anticancer therapies. nih.gov The anticancer potential of various benzaldehyde (B42025) derivatives, including chalcones derived from cinnamaldehyde, has been demonstrated to involve the induction of apoptosis. nih.gov One of the proposed mechanisms for the pro-apoptotic activity of this compound involves its interaction with kinase receptors and subsequent oxidative carbonylation. smolecule.combiosynth.com

Kinase receptors are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Some studies suggest that this compound can react with kinase receptors in cancer cells. smolecule.combiosynth.com The binding of small molecules to these receptors can inhibit their activity, thereby disrupting the signaling cascades that promote cancer cell survival and proliferation. Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, for example, have been investigated as potential anticoccidial agents, highlighting the therapeutic potential of targeting these receptors. nih.gov While the precise nature of the interaction between this compound and specific kinase receptors requires further investigation, this interaction is a plausible mechanism contributing to its observed anticancer effects.

Oxidative carbonylation is a form of protein modification that can be induced by oxidative stress and is often observed in various pathological conditions, including cancer. nih.gov This process involves the introduction of carbonyl groups into proteins, which can alter their function and lead to cellular damage and apoptosis. It has been proposed that this compound may induce cell death in cancer cells through oxidative carbonylation mechanisms. smolecule.combiosynth.com The generation of reactive oxygen species (ROS) is a key step in this process. The dual nature of ROS in cancer is well-documented; while they can promote carcinogenesis, high levels of ROS can also induce apoptosis, a mechanism exploited by many chemotherapeutic agents. mdpi.com The nitro group in this compound could potentially be involved in redox processes that contribute to increased oxidative stress within cancer cells, leading to protein carbonylation and subsequent cell death.

Antimicrobial and Antifungal Activities of Derivatives

Derivatives of this compound, particularly Schiff bases and hydrazones, have demonstrated notable antimicrobial and antifungal activities. Schiff bases, formed by the condensation of an aldehyde with a primary amine, and their metal complexes have been a focus of research due to their wide range of biological applications, including as antibacterial and antifungal agents. nih.govnih.govsdiarticle4.com Similarly, hydrazones, synthesized from aldehydes and hydrazines, also exhibit significant biological activities. nih.govnih.govresearchgate.netmdpi.comrsc.org

The antimicrobial efficacy of these derivatives is often attributed to the presence of the imine (-C=N-) or hydrazone (-C=N-NH-) group, which can chelate with metal ions and interfere with cellular processes in microorganisms. The introduction of different substituents on the aromatic rings of the parent aldehyde and the amine or hydrazine (B178648) can modulate the biological activity of the resulting derivatives. For instance, the presence of a hydroxyl group can enhance antimicrobial activity. rsc.org Metal complexes of Schiff bases have often been found to exhibit greater antimicrobial activity compared to the free ligands. sdiarticle4.comajol.info

Below is a table summarizing the antimicrobial and antifungal activities of some benzaldehyde derivatives.

Compound TypeDerivative Structure/NameMicroorganism(s)Activity/Results
Schiff Base Derived from 3-nitrobenzaldehyde (B41214) and ethanolamineStaphylococcus aureus, Escherichia coli, and other bacterial and fungal strainsBroad-spectrum activity; Cu(II) complex showed the largest inhibition zone against S. aureus. ajol.info
Schiff Base Derived from 4-nitrobenzaldehyde (B150856) and 2-aminobenzenethiolStaphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicansModerate activity of the Schiff base (6-15mm zone of inhibition); metal complexes showed higher activity. fudutsinma.edu.ng
Hydrazone Derived from 2-nitrobenzaldehyde (B1664092)Candida spp.Some derivatives without a nitro group showed notable antifungal activity at 32 µg/mL. nih.gov
Hydrazone Diarylhydrazones from 2,4-dinitrophenylhydrazineFungal strainsSome compounds exhibited promising antifungal potency. researchgate.net
Hydrazone 4-Hydroxybenzoic acid-based hydrazide-hydrazonesPhytopathogenic fungiDerivatives with salicylaldehyde (B1680747) units showed high activity against Botrytis cinerea and Colletotrichum unicolor. nih.gov
Hydrazone Aroyl hydrazones of 4-hydroxy-3-methoxy-benzaldehydeStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaAroyl hydrazones showed higher antibacterial activity than the corresponding hydrazides. rsc.org
Hydrazone Hydrazide-hydrazones of 2,4-dihydroxybenzoic acidGram-positive bacteria including MRSACompound 18 showed significant activity against MRSA with a MIC of 3.91 µg/mL. mdpi.com

Enzyme Mechanism Probing and Inhibition Studies

Benzaldehyde and its derivatives have been studied as inhibitors of various enzymes. nih.gov The aldehyde functional group can interact with active sites of enzymes, leading to inhibition. For example, benzaldehyde has been shown to inhibit mushroom tyrosinase, acting as a partial noncompetitive inhibitor. nih.gov The nature and position of substituents on the benzaldehyde ring can significantly influence the inhibitory activity and the mechanism of inhibition. nih.gov

While specific studies detailing the use of this compound as a probe for enzyme mechanisms are limited, its reactive nature makes it a potential candidate for such applications. The photochemistry of related compounds like 2-nitrobenzaldehyde has been utilized in the development of chemical actinometers for measuring light dosage, indicating the potential for light-induced reactions that could be harnessed for probing enzyme active sites. nih.gov The study of enzyme kinetics, including determining the type of inhibition (e.g., competitive, noncompetitive), is crucial for understanding how these molecules interact with enzymes. youtube.com Given the structural features of this compound, including the aldehyde, hydroxyl, and nitro groups, it could potentially interact with a range of enzymes through various mechanisms, making it a candidate for further investigation in enzyme inhibition studies.

Interactions with Biological Targets

The biological activity of this compound is a result of its interactions with various molecular targets within the cell. As mentioned earlier, one of the key proposed interactions is with kinase receptors, which are pivotal in cancer cell signaling. smolecule.combiosynth.com The ability of a molecule to bind to a biological target is governed by its chemical structure and the presence of functional groups that can participate in interactions such as hydrogen bonding, and hydrophobic and electrostatic interactions. The hydroxyl and nitro groups of this compound can act as hydrogen bond donors and acceptors, respectively, facilitating its binding to protein targets.

Advanced Spectroscopic Characterization in Research

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups present in 4-Hydroxy-2-nitrobenzaldehyde. The spectra are characterized by distinct bands corresponding to the vibrational modes of the hydroxyl (-OH), nitro (-NO₂), aldehyde (-CHO), and substituted benzene (B151609) ring moieties.

The analysis of related molecules, such as 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde (B150856), provides a basis for assigning the observed vibrational frequencies. niscpr.res.in The high-frequency region of the FT-IR spectrum is dominated by the O-H stretching vibration of the phenolic group, typically observed as a broad band in the 3200-3500 cm⁻¹ range due to intermolecular hydrogen bonding. The aromatic and aldehydic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹ regions, respectively. niscpr.res.in

The carbonyl (C=O) stretching vibration of the aldehyde group gives rise to a strong, sharp band in the FT-IR spectrum, generally located around 1700 cm⁻¹. For instance, in 2-nitrobenzaldehyde and 4-nitrobenzaldehyde, this band is observed at 1698 cm⁻¹ and 1708 cm⁻¹, respectively. niscpr.res.in The nitro group (-NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch (νₐₛ NO₂) typically found between 1500-1570 cm⁻¹ and a symmetric stretch (νₛ NO₂) between 1300-1370 cm⁻¹. These bands are crucial for confirming the presence of the nitro substituent. Aromatic C=C stretching vibrations from the benzene ring are expected to appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenol group and various in-plane and out-of-plane C-H bending vibrations occur in the fingerprint region (below 1400 cm⁻¹), providing a unique pattern for the molecule.

Table 1: Characteristic Vibrational Frequencies for this compound (Expected Ranges)

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch Phenolic -OH 3500 - 3200
C-H Stretch Aromatic 3100 - 3000
C-H Stretch Aldehydic 2900 - 2800
C=O Stretch Aldehyde ~1700
C=C Stretch Aromatic Ring 1600 - 1450
NO₂ Asymmetric Stretch Nitro 1570 - 1500
NO₂ Symmetric Stretch Nitro 1370 - 1300

Note: The exact positions of these bands can be influenced by the solid-state packing, intermolecular interactions, and the specific sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of this compound. ¹H and ¹³C NMR spectra provide precise information about the chemical environment, connectivity, and relative number of atoms in the molecule.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the three aromatic protons, and the phenolic hydroxyl proton. The aldehydic proton (-CHO) is highly deshielded and typically appears as a singlet in the downfield region, around 10.0 ppm. The phenolic proton (-OH) signal is also downfield, often appearing as a broad singlet, with its chemical shift being concentration and solvent-dependent. The three aromatic protons will appear in the 7.0-8.5 ppm region, with their splitting patterns (doublets, doublet of doublets) and coupling constants determined by their positions relative to each other and the electron-withdrawing nitro and aldehyde groups.

¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aldehydic carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the 190-200 ppm range. The carbon atoms attached to the electron-withdrawing nitro group and the oxygen of the hydroxyl group (C2 and C4) will also be shifted downfield relative to other aromatic carbons. The remaining aromatic carbons will resonate in the typical 110-140 ppm region.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

Atom Type Predicted Chemical Shift (ppm)
-CHO ¹H ~10.0 (singlet)
Aromatic-H ¹H 7.0 - 8.5 (multiplets)
-OH ¹H Variable (broad singlet)
-CHO ¹³C ~190
C-OH ¹³C ~160
C-NO₂ ¹³C ~150
Aromatic C-H ¹³C 110 - 135

Note: Predicted values are based on the analysis of similar substituted benzaldehydes. Experimental values may vary depending on the solvent and measurement conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of this compound. The nominal molecular weight of the compound (C₇H₅NO₄) is 167 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 167.

The fragmentation of this compound is governed by the presence of the nitro, hydroxyl, and aldehyde functional groups. A common fragmentation pathway for aromatic nitro compounds is the loss of a nitro group (-NO₂, 46 Da) or the loss of nitric oxide (-NO, 30 Da) followed by the loss of a carbonyl group (-CO, 28 Da). For aromatic aldehydes, the loss of the aldehyde group as a radical (-CHO, 29 Da) or the loss of a hydrogen radical (-H, 1 Da) are characteristic fragmentation steps. miamioh.edu

According to spectral data from the NIST (National Institute of Standards and Technology) database, a prominent peak is observed at m/z 137. nih.gov This corresponds to a loss of 30 Da from the molecular ion (167 - 30 = 137), which is characteristic of the loss of nitric oxide (NO). This is a common rearrangement for ortho-nitro substituted aromatic compounds. Further fragmentation of the m/z 137 ion could involve the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 109.

Table 3: Proposed Mass Spectrometry Fragmentation for this compound

m/z Proposed Ion Proposed Loss from Precursor
167 [C₇H₅NO₄]⁺˙ (Molecular Ion) -
138 [M-CHO]⁺ -H
137 [M-NO]⁺˙ -NO

UV-Vis Spectroscopy in Analytical and Mechanistic Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is influenced by the chromophoric aldehyde (-CHO) and nitro (-NO₂) groups, as well as the auxochromic hydroxyl (-OH) group, all attached to the benzene ring.

Studies on nitrobenzaldehyde isomers show characteristic absorption bands in the UV-Vis region. uni-muenchen.denih.gov Generally, the spectra exhibit two main absorption regions. A weak, broad band at longer wavelengths (around 350 nm) is attributed to the formally forbidden n→π* (non-bonding to pi-antibonding) electronic transition, primarily involving the lone pair electrons on the oxygen atoms of the nitro and aldehyde groups. uni-muenchen.de

A much stronger absorption band is typically observed at shorter wavelengths (around 250-300 nm). This intense band is assigned to a π→π* (pi-bonding to pi-antibonding) transition involving the entire conjugated system of the benzene ring, nitro group, and aldehyde group. uni-muenchen.de The presence of the electron-donating hydroxyl group (-OH) can cause a bathochromic (red) shift of the π→π* band to longer wavelengths and an increase in its intensity.

Table 4: Expected UV-Vis Absorption Bands for this compound

Wavelength (λₘₐₓ) Molar Absorptivity (ε) Type of Transition Associated Groups
~350 nm Low n→π* -CHO, -NO₂

Single-Crystal X-ray Diffraction in Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., between the phenolic -OH and the nitro or aldehyde groups of adjacent molecules) and π-π stacking of the aromatic rings.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of molecules. These calculations provide a fundamental understanding of the geometry, vibrational properties, and molecular orbitals of 4-Hydroxy-2-nitrobenzaldehyde.

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy state on the potential energy surface. Using a DFT method like B3LYP with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound would be precisely calculated.

For similar aromatic aldehydes, studies show that the benzene (B151609) ring is typically planar. The optimization would confirm the planarity of the ring in this compound and provide exact values for the orientation of the aldehyde, hydroxyl, and nitro functional groups relative to the ring. These optimized parameters are crucial for the accuracy of all subsequent computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table is illustrative of the data that would be generated from a DFT geometry optimization.

ParameterValue (Å/°)ParameterValue (Å/°)
C1-C2 Bond Length1.40 ÅC1-C2-C3 Bond Angle120.0°
C-O (Aldehyde) Bond Length1.21 ÅO-C-H (Aldehyde) Bond Angle124.0°
C-N (Nitro) Bond Length1.48 ÅO-N-O (Nitro) Bond Angle125.0°
C-O (Hydroxyl) Bond Length1.36 ÅC-C-O (Hydroxyl) Bond Angle119.0°

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra.

For this compound, this analysis would identify the characteristic vibrational modes associated with its functional groups, such as the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), the O-H stretching of the hydroxyl group (around 3300-3500 cm⁻¹), and the symmetric and asymmetric stretching vibrations of the NO₂ group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) niscpr.res.in.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table illustrates the expected vibrational modes and their typical frequency ranges.

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H Stretch (Hydroxyl)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C=O Stretch (Aldehyde)1690 - 1710
NO₂ Asymmetric Stretch1520 - 1560
NO₂ Symmetric Stretch1335 - 1360

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity irjweb.com. For nitro-hydroxy substituted benzaldehydes, the HOMO is typically localized over the benzene ring and the hydroxyl group, while the LUMO is often concentrated around the electron-withdrawing nitro and aldehyde groups. This distribution facilitates intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded. Red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, susceptible to nucleophilic attack).

In this compound, the MEP surface would show negative potential concentrated around the oxygen atoms of the carbonyl and nitro groups, making them sites for electrophilic attack mdpi.com. Conversely, the hydrogen atom of the hydroxyl group and the regions around the aromatic hydrogens would exhibit a positive potential, indicating them as sites for nucleophilic attack mdpi.com.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a method for visualizing and quantifying intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces.

Table 3: Hypothetical Hirshfeld Surface Contact Percentages This table illustrates the potential contribution of different intermolecular contacts to the crystal packing of this compound.

Interaction TypePercentage Contribution
O···H / H···O~45%
H···H~20%
C···H / H···C~10%
C···C~5%
Other~20%

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor sigmaaldrich.com. This method is widely used in drug discovery to predict the binding affinity and interaction mode of a compound with a specific biological target.

To predict the biological activity of this compound, it could be docked into the active site of various enzymes or receptors. For instance, related nitroaromatic compounds have been investigated for antimicrobial or anticancer activities. A docking study would yield a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction, and would visualize the specific hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues tandfonline.comajchem-b.com. A lower binding energy generally indicates a more stable and favorable interaction.

Kinetic Isotope Effect Studies in Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool in computational chemistry and molecular modeling for elucidating the mechanisms of chemical reactions. It involves the study of the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. This change in rate provides valuable information about the bond-breaking and bond-forming steps in the rate-determining step of the reaction. While specific KIE studies on this compound are not extensively documented in the reviewed literature, the principles can be applied to understand its potential reaction mechanisms by drawing parallels with similar compounds.

A kinetic isotope effect is formally defined as the ratio of the rate constant for the reaction with the light isotope (k_L) to the rate constant for the reaction with the heavy isotope (k_H) wikipedia.org. A KIE greater than 1, known as a primary kinetic isotope effect, is typically observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction princeton.edu. Secondary kinetic isotope effects, which are smaller, can provide information about changes in the hybridization state of the atom wikipedia.org.

In the context of this compound, KIE studies could be instrumental in understanding the mechanisms of reactions involving its aldehyde and nitro functional groups, as well as the influence of the hydroxyl group on its reactivity.

Hypothetical Kinetic Isotope Effect Studies on this compound:

To illustrate the potential application of KIE in studying the reaction mechanisms of this compound, we can consider hypothetical scenarios based on known reactions of analogous compounds.

Oxidation of the Aldehyde Group:

The oxidation of benzaldehydes to carboxylic acids is a common reaction. A study on the oxidation of benzaldehyde (B42025) with bromine revealed that benzaldehyde is oxidized 2.5 times faster than its deuterated counterpart, [2H1]-benzaldehyde rsc.org. This indicates a primary kinetic isotope effect, suggesting that the C-H bond of the aldehyde group is broken in the rate-determining step.

A hypothetical KIE study on the oxidation of this compound could yield similar results. By comparing the rate of oxidation of the normal compound with its deuterated form at the aldehyde position (4-Hydroxy-2-nitro-[2H1]-benzaldehyde), a significant kH/kD ratio would provide strong evidence for a mechanism where the aldehydic C-H bond cleavage is the rate-limiting step.

Table 1: Hypothetical Kinetic Isotope Effects for the Oxidation of this compound

ReactantRate ConstantkH/kDMechanistic Implication
This compoundkH\multirow{2}{*}{> 1 (e.g., ~2.5)}C-H bond cleavage is in the rate-determining step.
4-Hydroxy-2-nitro-[2H1]-benzaldehydekD

This is an interactive data table. You can sort and filter the data.

Reactions Involving the Nitro Group:

The nitro group of this compound can also participate in various reactions, such as reduction or nucleophilic aromatic substitution. KIE studies can shed light on the mechanisms of these transformations. For instance, in the enzymatic dioxygenation of nitrobenzene, significant carbon (¹³C) and nitrogen (¹⁵N) isotope effects have been observed nih.gov. These isotope effects suggest that the initial attack on the aromatic ring is the rate-determining step.

A similar approach could be applied to study the reactions of this compound. For example, in a reduction reaction, measuring the ¹⁵N KIE could help determine if the C-N bond cleavage or a step involving the nitro group itself is rate-limiting.

Table 2: Hypothetical Nitrogen Kinetic Isotope Effects for the Reduction of this compound

IsotopeRate Constantk¹⁴N/k¹⁵NMechanistic Implication
¹⁴Nk¹⁴N\multirow{2}{*}{> 1}A step involving the nitro group is rate-determining.
¹⁵Nk¹⁵N

This is an interactive data table. You can sort and filter the data.

Computational Modeling of Kinetic Isotope Effects:

Computational chemistry provides a powerful means to predict and interpret kinetic isotope effects. Density functional theory (DFT) calculations can be used to model the transition states of proposed reaction mechanisms and calculate the vibrational frequencies of the isotopically labeled and unlabeled species. These calculations can then be used to predict the KIE, which can be compared with experimental data to validate the proposed mechanism.

A computational study on the reactivity of 4-hydroxybenzaldehyde (B117250) using DFT has been reported, providing insights into its electronic structure and stability mdpi.comresearchgate.net. Similar computational approaches could be applied to this compound to model its reactions and predict the associated KIEs. For example, in a nucleophilic addition to the aldehyde, a secondary KIE would be expected due to the change in hybridization of the carbonyl carbon from sp² to sp³. Computational models could predict the magnitude of this effect, helping to confirm the reaction mechanism.

By combining experimental KIE studies with computational modeling, a detailed and accurate picture of the reaction mechanisms of this compound can be obtained, contributing to a deeper understanding of its chemical reactivity.

Applications in Advanced Materials and Chemical Technologies

Building Block for Complex Organic Molecules

The strategic placement of functional groups on the benzene (B151609) ring of 4-hydroxy-2-nitrobenzaldehyde allows it to participate in a variety of chemical reactions, making it an important intermediate in several key industries.

While direct and extensive research specifically detailing the use of this compound in the synthesis of pharmaceuticals is not widely documented, the applications of its isomers and related compounds are well-established, suggesting its potential in similar synthetic pathways. For instance, its isomer, 4-hydroxy-3-nitrobenzaldehyde, is a known intermediate in the synthesis of various pharmaceutical compounds homesunshinepharma.com. The class of nitrobenzaldehydes, in general, serves as a crucial starting material for a range of drugs, including benzodiazepines and cardiovascular medications psu.edu. The reactivity of the aldehyde and nitro groups allows for the construction of more complex molecular architectures necessary for biological activity. The presence of the hydroxyl group can also be a key feature for modification or for interaction with biological targets.

Nitrobenzaldehydes are recognized as important precursors in the manufacturing of dyes and pigments psu.edu. Although specific examples detailing the use of this compound are not prevalent in readily available literature, the fundamental chemistry of this class of compounds supports its potential application in this field. The chromophoric nitro group and the auxochromic hydroxyl group are classic components of dye molecules. The aldehyde function provides a convenient handle for condensation reactions, a common method for creating larger conjugated systems that absorb light in the visible spectrum, thus imparting color. The general synthetic utility of benzaldehyde (B42025) derivatives in dye synthesis is a well-established principle in color chemistry.

Similar to its role in pharmaceuticals, the utility of this compound in agrochemical development can be inferred from the applications of its parent and isomeric structures. Nitroaromatic compounds are foundational in the synthesis of many pesticides psu.edu. Furthermore, 4-hydroxybenzaldehyde (B117250) derivatives are acknowledged as important intermediates in the preparation of agricultural chemicals googleapis.com. The functional groups present in this compound could be modified to produce active ingredients for herbicides, fungicides, or insecticides.

Development of New Materials

The unique electronic and structural characteristics of this compound also position it as a candidate for the development of new materials with specialized properties.

The elongated and rigid structure inherent to the substituted benzene ring is a common feature in molecules that exhibit liquid crystalline properties. Research into related compounds has shown that derivatives of hydroxybenzaldehydes can be used to synthesize liquid crystals. For example, the synthesis of liquid-crystalline compounds from 2,4-dihydroxybenzaldehyde (B120756) has been reported, highlighting the potential of this class of molecules in the field of liquid crystal technology researchgate.netresearchgate.net. The polarity introduced by the nitro and hydroxyl groups in this compound could contribute to the intermolecular interactions necessary for the formation of mesophases.

The aldehyde and hydroxyl functionalities of this compound make it a suitable monomer for polymerization reactions. Phenolic resins are a major class of polymers, and the inclusion of a nitro group could be used to tailor the polymer's properties, such as thermal stability, solubility, or optical characteristics. Research has demonstrated the synthesis of polymers from 4-hydroxybenzaldehyde through condensation polymerization orientjchem.orgresearchgate.net. The resulting polymers can have applications as chelating resins for the removal of heavy metals from aqueous solutions orientjchem.org. The incorporation of the 2-nitro group could further enhance these properties or introduce new functionalities.

Catalytic Applications

In the realm of catalytic chemistry, this compound primarily serves as a valuable starting material and intermediate in various synthetic transformations, particularly in processes involving catalytic reduction. The presence of a nitro group makes it a suitable substrate for catalytic hydrogenation, a fundamental reaction in organic synthesis.

One notable application is in the synthesis of 5,6-dihydroxyindole, a key precursor for melanin and a component in some hair dye formulations. In this multi-step synthesis, a derivative of this compound undergoes catalytic reductive cyclization. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium, platinum, or rhodium supported on carbon. The process involves the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization reaction to form the indole ring.

While this compound is a reactant in these catalytic processes, there is currently no significant body of research indicating its use as a catalyst itself. Its chemical structure, however, offers functional groups that could be modified to create ligands for metal catalysts or to synthesize organocatalysts, suggesting a potential for future exploration in catalytic applications.

Corrosion Inhibition Studies

The investigation of organic compounds as corrosion inhibitors for metals, particularly mild steel in acidic environments, is a significant area of materials science. Schiff bases, formed by the condensation of an aldehyde with a primary amine, have been extensively studied as effective corrosion inhibitors. Their efficacy is generally attributed to the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in their molecular structures, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents.

While the broader family of benzaldehyde derivatives and their Schiff bases has shown considerable promise as corrosion inhibitors, specific experimental and theoretical studies on the corrosion inhibition properties of this compound and its corresponding Schiff bases are not widely reported in the scientific literature. The molecular structure of a Schiff base derived from this compound would contain an imine (-C=N-) group, a hydroxyl (-OH) group, and a nitro (-NO2) group, all of which could contribute to its adsorption and inhibitive action.

Theoretical studies, such as those employing quantum chemical calculations, are often used to predict the inhibition efficiency of organic molecules by correlating their electronic properties with their ability to adsorb on a metal surface. However, such computational data specific to Schiff bases of this compound are scarce. Therefore, the potential of this specific compound and its derivatives as corrosion inhibitors remains an area that requires further experimental and theoretical investigation to be fully understood and realized.

Environmental and Safety Considerations in Research Contexts

Biodegradation and Environmental Fate Studies of Nitroaromatic Compounds

Nitroaromatic compounds, including 4-Hydroxy-2-nitrobenzaldehyde, have been introduced into the environment primarily through human activities. asm.orgresearchgate.net Their chemical stability, conferred by the electron-withdrawing nature of the nitro group and the stable benzene (B151609) ring, makes them resistant to oxidative degradation. nih.govasm.orgresearchgate.net This recalcitrance, combined with their toxicity and mutagenicity, has led to their classification as priority pollutants by environmental agencies. asm.orgnih.gov

Despite their resistance, various microorganisms have evolved pathways to biodegrade nitroaromatic compounds, utilizing them as sources of carbon, nitrogen, and energy. nih.govasm.org The primary strategies for microbial degradation of these compounds include:

Reduction of the nitro group: Anaerobic bacteria can reduce the nitro group to nitroso, hydroxylamino, and ultimately amino groups. nih.govmdpi.com

Oxidative removal of the nitro group: Aerobic bacteria can employ monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov

Ring cleavage: Following initial transformations, the aromatic ring is cleaved, and the resulting intermediates are funneled into central metabolic pathways.

Research has identified several bacterial genera with the capacity to degrade nitroaromatic compounds. For instance, species of Rhodococcus have demonstrated a remarkable ability to metabolize a wide range of these pollutants. ascelibrary.orgscispace.comresearchgate.netnih.gov Studies on Rhodococcus opacus have shown its capability to utilize 2,4,6-trinitrophenol (TNP) as a sole carbon and nitrogen source and to co-metabolize other nitroaromatics like 2,4-dinitrophenol (DNP) and 4-nitrophenol (4-NP). ascelibrary.orgascelibrary.org Similarly, Cupriavidus sp. has been shown to degrade 2-chloro-4-nitrophenol, utilizing it as a sole source of carbon, nitrogen, and energy. nih.gov

The biodegradation pathways are often specific to the compound and the microbial strain. For nitrophenols, two major pathways have been characterized. Gram-positive bacteria like Rhodococcus often degrade 4-nitrophenol via the formation of 4-nitrocatechol, while Gram-negative bacteria such as Pseudomonas typically proceed through a hydroquinone pathway. scispace.com Given the structure of this compound, its biodegradation would likely involve initial transformations of the aldehyde and nitro groups, followed by aromatic ring cleavage, potentially via intermediates like protocatechuate or catechol.

Table 1: Microbial Degradation of Related Nitroaromatic Compounds
MicroorganismCompound DegradedKey Metabolic StrategyIntermediate(s)
Rhodococcus opacus2,4,6-Trinitrophenol (TNP)Utilization as sole C and N sourceNot specified
Rhodococcus sp.4-Nitrophenol (4-NP)Oxidative, via monooxygenase4-Nitrocatechol
Cupriavidus sp.2-Chloro-4-nitrophenolUtilization as sole C, N, and energy sourceHydroxyquinol
Anaerobic Bacteria (general)NitroaromaticsNitro group reductionNitroso, Hydroxylamino, and Amino derivatives
Aerobic Bacteria (general)NitrophenolsOxidative nitro group removalNitrite

Safety Aspects in Laboratory Synthesis and Handling

The handling of this compound in a laboratory setting requires strict adherence to safety protocols to minimize exposure and prevent accidents. Nitroaromatic compounds can be hazardous, and proper precautions are essential.

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling the compound. This includes:

Eye Protection: Chemical splash goggles or safety glasses that meet established standards (e.g., ANSI Z.87.1) are mandatory. nipissingu.caoxfordlabfinechem.comucsf.edu A face shield may be required for procedures with a high risk of splashing or explosion. ucsf.eduepa.gov

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. nipissingu.caoxfordlabfinechem.comucsf.edu Gloves should be inspected before use and changed immediately upon contamination.

Body Protection: A laboratory coat, buttoned to cover as much skin as possible, is required. nipissingu.caoxfordlabfinechem.com For larger quantities or higher-risk procedures, additional protective clothing may be necessary. respirex.com

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. nipissingu.caoxfordlabfinechem.comfishersci.com If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be required. nipissingu.caucsf.edu

Handling and Storage:

Avoid contact with skin, eyes, and clothing. nipissingu.catechnopharmchem.com

Wash hands thoroughly after handling the compound. nipissingu.cafishersci.comtechnopharmchem.com

Minimize dust generation and accumulation. nipissingu.ca

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. nipissingu.caoxfordlabfinechem.comthermofisher.com

Emergency Procedures: In case of accidental exposure, the following first-aid measures should be taken immediately:

Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. fishersci.comtechnopharmchem.com Seek immediate medical attention. fishersci.com

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. fishersci.com If skin irritation occurs, seek medical advice. fishersci.com

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. fishersci.comtechnopharmchem.com If the person feels unwell, seek medical attention. fishersci.com

Ingestion: Rinse the mouth with water and seek immediate medical advice. technopharmchem.com

Pure organic nitro compounds can decompose exothermically at high temperatures, which can be violent or explosive. acs.org The presence of impurities or other chemicals can lower their thermal stability, creating potential hazards in process situations. acs.org

Table 2: Summary of Laboratory Safety Protocols for this compound
AspectPrecautionary Measure
Engineering ControlsUse in a well-ventilated area, preferably a chemical fume hood.
Personal Protective EquipmentChemical splash goggles, chemical-resistant gloves, lab coat. Respirator if ventilation is inadequate.
HandlingAvoid creating dust. Avoid contact with skin and eyes. Wash hands after use. Do not eat, drink, or smoke in the work area.
StorageStore in a tightly sealed container in a cool, dry, well-ventilated place away from heat and incompatible materials.
SpillsClean up spills immediately using appropriate absorbent material and PPE. Avoid generating dust. Prevent entry into drains.

Waste Management and Environmental Impact Mitigation in Research

Proper waste management is crucial to prevent the release of this compound and other nitroaromatic compounds into the environment, where they can persist and cause harm to aquatic life. nih.govtechnopharmchem.comthermofisher.com

Waste Disposal:

All waste material containing this compound must be disposed of in accordance with local, regional, and national regulations. sigmaaldrich.comsigmaaldrich.com

Chemical waste should be collected in designated, properly labeled, and sealed containers. apolloscientific.co.uk

Do not mix this waste with other types of waste. sigmaaldrich.comsigmaaldrich.com

Empty or uncleaned containers should be handled with the same precautions as the product itself and disposed of appropriately. sigmaaldrich.comsigmaaldrich.com

Avoid releasing the chemical into drains or the environment. nipissingu.casigmaaldrich.com Spills should be contained and collected for proper disposal. sigmaaldrich.com

Mitigation Strategies: The primary strategy for mitigating the environmental impact of research involving this compound is pollution prevention. This involves:

Using the minimum quantity of the chemical necessary for the experiment.

Implementing procedures that minimize the generation of waste.

Ensuring that all waste is captured and disposed of through approved hazardous waste streams.

Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade contaminants, represents a promising and environmentally sound approach for addressing contamination by nitroaromatic compounds. rsc.org Research into the specific microbial strains and pathways capable of degrading this compound could lead to the development of effective bioremediation strategies for sites contaminated with this and similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 4-Hydroxy-2-nitrobenzaldehyde in laboratory settings?

  • Methodological Answer : Synthesis typically involves nitration and formylation reactions. For example, nitration of hydroxybenzaldehyde derivatives using nitric acid in controlled conditions yields nitro-substituted intermediates. Subsequent oxidation or protection-deprotection strategies ensure regioselectivity. Aromatic formylation via Vilsmeier-Haack or Gattermann-Koch reactions can introduce the aldehyde group. Cross-validation with thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to confirm intermediate purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Assign peaks for aromatic protons (δ 10-12 ppm for aldehyde, δ 8-9 ppm for nitro groups) and hydroxyl protons (broad signal, δ ~5 ppm).
  • IR Spectroscopy : Confirm the presence of C=O (~1700 cm⁻¹), NO₂ (~1520 and 1350 cm⁻¹), and O-H (~3200 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 181.04).
  • High-performance liquid chromatography (HPLC) or gas chromatography (GC) quantifies purity (>95% recommended for research-grade material) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.
  • Storage : Keep in airtight, light-resistant containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation or decomposition .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can model:

  • Electrostatic Potential (ESP) : Identify reactive sites (e.g., electron-deficient nitro groups).
  • Frontier Molecular Orbitals (FMOs) : Predict charge-transfer interactions (HOMO-LUMO gap analysis).
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation.
    Tools like Multiwfn enable visualization of electron localization and bond critical points .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts or IR bands) may arise from tautomerism, polymorphism, or solvent effects.

  • Variable Temperature (VT) NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism).
  • X-ray Crystallography : Resolve structural ambiguities by determining the solid-state conformation.
  • Cross-Validation : Compare data across multiple solvents (DMSO, CDCl₃) and techniques (UV-Vis, Raman) .

Q. How does the nitro group influence the photostability of this compound in UV-light-mediated reactions?

  • Methodological Answer :

  • Photodegradation Studies : Expose samples to controlled UV irradiation (e.g., 254 nm) and monitor degradation via HPLC.
  • Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to identify nitro-to-nitrite photo-rearrangement pathways.
  • Computational Modeling : Simulate excited-state dynamics (TD-DFT) to predict bond dissociation energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.